[2-(6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
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Overview
Description
6alpha-Fluoro-16alpha,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-Acetate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. This compound is part of the glucocorticoid class of steroids, which are commonly used in the treatment of various inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Fluoro-16alpha,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-Acetate typically involves multiple steps, starting from a suitable steroid precursor. The introduction of the fluoro group at the 6alpha position is a key step, often achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The hydroxyl groups at positions 16alpha, 17, and 21 are introduced through selective oxidation and reduction reactions, while the acetate group at position 21 is typically added via esterification using acetic anhydride.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of catalysts to enhance reaction rates. Purification steps, including crystallization and chromatography, are crucial to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
6alpha-Fluoro-16alpha,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups, such as halogenation or esterification.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or acetic anhydride for esterification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
6alpha-Fluoro-16alpha,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-Acetate has several scientific research applications, including:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then interacts with glucocorticoid response elements (GREs) in the DNA, modulating the transcription of target genes involved in inflammatory and immune responses. The molecular targets include cytokines, chemokines, and other mediators of inflammation.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A commonly used glucocorticoid for treating various inflammatory conditions.
Betamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Uniqueness
6alpha-Fluoro-16alpha,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-Acetate is unique due to the presence of the fluoro group at the 6alpha position, which enhances its binding affinity to glucocorticoid receptors and increases its potency compared to other glucocorticoids.
Properties
Molecular Formula |
C23H27FO6 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[2-(6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H27FO6/c1-12(25)30-11-20(28)23(29)19(27)10-16-14-9-18(24)17-8-13(26)4-6-21(17,2)15(14)5-7-22(16,23)3/h4-6,8,14,16,18-19,27,29H,7,9-11H2,1-3H3 |
InChI Key |
YGJGUDWTWGIYMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CC(C4=CC(=O)C=CC34C)F)C)O)O |
Origin of Product |
United States |
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